molecular formula C21H18N2O4S2 B6576767 N-(1-benzothiophen-5-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922990-99-6

N-(1-benzothiophen-5-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B6576767
CAS No.: 922990-99-6
M. Wt: 426.5 g/mol
InChI Key: LHVYUHDIWZDBPW-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that features both benzothiophene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzothiophene core through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . The furan moiety can be introduced via a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide . The final step involves the coupling of these intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors and advanced catalytic systems can significantly enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The benzothiophene moiety can be reduced to form dihydrobenzothiophenes.

    Substitution: Both the benzothiophene and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are often used.

Major Products Formed

    Oxidation: Furanones and sulfoxides.

    Reduction: Dihydrobenzothiophenes and reduced amides.

    Substitution: Various substituted benzothiophenes and furans.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene moiety can intercalate with DNA, while the furan ring can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. This dual interaction enhances the compound’s efficacy and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide stands out due to its unique combination of benzothiophene and furan moieties, which confer a broad spectrum of biological activities and potential applications. Its ability to undergo diverse chemical reactions further enhances its versatility in research and industrial applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-23(14-18-3-2-11-27-18)29(25,26)19-7-4-15(5-8-19)21(24)22-17-6-9-20-16(13-17)10-12-28-20/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYUHDIWZDBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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